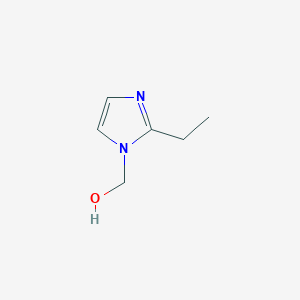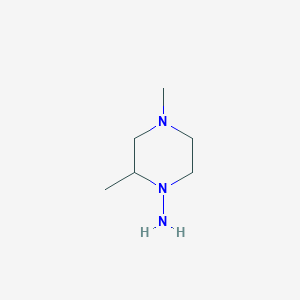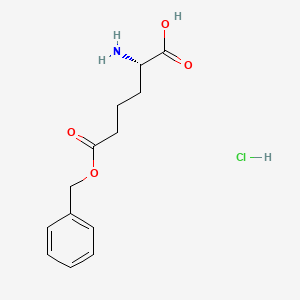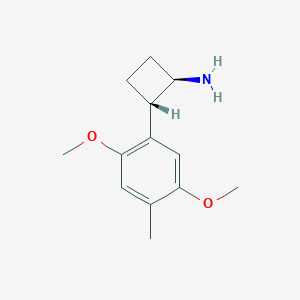![molecular formula C14H12BrN3 B13092971 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine family. These compounds are known for their diverse biological activities and have significant applications in medicinal chemistry and pharmaceuticals. The presence of a bromine atom and an ethylphenyl group in its structure contributes to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the oxidative cyclization of hydrazones using a chlorinating agent such as N-chlorosuccinimide (NCS). The reaction is carried out under mild conditions, which helps in achieving high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the process.
化学反应分析
Types of Reactions
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
科学研究应用
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anti-inflammatory agent.
Biological Research: The compound is used in the investigation of its effects on various biological pathways and targets, such as mitogen-activated protein kinases (MAP kinases).
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of MAP kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation, proliferation, and apoptosis .
相似化合物的比较
Similar Compounds
- 6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and potential therapeutic applications .
属性
分子式 |
C14H12BrN3 |
|---|---|
分子量 |
302.17 g/mol |
IUPAC 名称 |
6-bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C14H12BrN3/c1-2-10-5-3-4-6-12(10)14-17-16-13-8-7-11(15)9-18(13)14/h3-9H,2H2,1H3 |
InChI 键 |
PCYRWANUVMMJMQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)


![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)


![2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B13092932.png)

![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)




![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)
